molecular formula C37H31N5O4S B606927 Dactolisib Tosylate CAS No. 1028385-32-1

Dactolisib Tosylate

Katalognummer B606927
CAS-Nummer: 1028385-32-1
Molekulargewicht: 641.75
InChI-Schlüssel: FWURTHAUPVXZHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dactolisib Tosylate, also known as BEZ235 Tosylate, is a dual kinase inhibitor that targets PI3K and mTOR . It is under clinical development by Adicet Bio and is currently in Phase II for Human Epidermal Growth Factor Receptor 2 Positive Breast Cancer (HER2+ Breast Cancer) and Parkinson’s Disease .


Molecular Structure Analysis

The molecular formula of Dactolisib Tosylate is C37H31N5O4S . It belongs to the class of organic compounds known as phenylquinolines, which are heterocyclic compounds containing a quinoline moiety substituted with a phenyl group .


Physical And Chemical Properties Analysis

Dactolisib Tosylate has a molecular weight of 641.74 . It appears as a white to off-white solid . It’s recommended to be stored at 4°C in a sealed storage, away from moisture .

Wissenschaftliche Forschungsanwendungen

1. Targeted Therapy for Polycystic Kidney Disease

Dactolisib Tosylate, a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), has been explored as a potential treatment for polycystic kidney disease. Researchers have developed folic acid (FA) conjugates to deliver dactolisib specifically to the kidneys, targeting tubular cells via folate receptor-mediated uptake. These conjugates have demonstrated efficient internalization by kidney epithelial cells and inhibition of the PI3K and mTOR pathways, indicating potential for targeted therapy in polycystic kidney disease (Shi et al., 2019).

2. Nanoparticle Formulation for Anti-Inflammatory Therapy

Dactolisib has been formulated into PLGA-PEG nanoparticles for targeted delivery to inflamed endothelium, suggesting its application in the treatment of inflammatory disorders. These nanoparticles, decorated with an anti-E-selectin antibody, showed increased uptake by inflammation-activated endothelial cells and had a pronounced effect on these cells compared to non-targeted nanoparticles (Gholizadeh et al., 2017).

3. Polymeric Micelles for Tumor Delivery

The use of polymeric micelles employing a platinum(II) linker for the delivery of dactolisib has been investigated. These micelles have shown promise for the tumor-specific delivery of dactolisib, demonstrating good colloidal stability and sustained release of the drug. They have been effective in inhibiting the PI3K/mTOR signaling pathway and exhibited potent cytotoxicity against cancer cells, such as human breast adenocarcinoma cells (Shi et al., 2019).

4. Impact on Immune Cells in Cancer

Dactolisib has been shown to impair the viability and immunosuppressive function of granulocytic myeloid-derived suppressor cells (Gr-MDSCs), which are involved in immune evasion and resistance to cancer immunotherapies. The study highlights the differential effects of dactolisib and another inhibitor, Dasatinib, on Gr-MDSCs, T cells, and prostate cancer cells, providing insights into the mechanisms of these drugs and their combination with immune checkpoint blockade (Liu et al., 2020).

5. Application in HIV Therapy

Research has also explored the effects of dactolisib in the context of HIV therapy. It has been found that dactolisib decreases HIV replication in macrophages by inducing autophagy, a cellular degradation process. This suggests a potential role for dactolisib in HIV treatment strategies (Campbell et al., 2018).

Safety And Hazards

Dactolisib Tosylate is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Zukünftige Richtungen

Dactolisib Tosylate is currently in Phase II for the treatment of HER2+ Breast Cancer and Parkinson’s Disease . The insights gained by understanding how the genome and epigenome cooperate in high-grade gliomas will guide the design of future therapeutic strategies that utilize dual inhibition with improved efficacy and overall survival .

Eigenschaften

IUPAC Name

4-methylbenzenesulfonic acid;2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)phenyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N5O.C7H8O3S/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36;1-6-2-4-7(5-3-6)11(8,9)10/h4-17H,1-3H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWURTHAUPVXZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H31N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90145535
Record name Dactolisib tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

641.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dactolisib Tosylate

CAS RN

1028385-32-1
Record name Dactolisib tosylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028385321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dactolisib tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DACTOLISIB TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U54GT9151S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-yl-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-propionitrile (compound of formula I) is dissolved in formic acid at 56° C. and the resulting solution is clear filtered. The filtrate is then concentrated and a solution of p-toluenesulfonic acid (1.05 eq) in acetone is added within 30 minutes. After 25% and 50% of the addition volume, the mixture is seeded to initiate crystallization. A further amount of acetone is added and the suspension is cooled down to 0° C. The crystallized product (form A of compound I monotosylate) is collected by centrifugation and dried at 60° C. under vacuum.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dactolisib Tosylate
Reactant of Route 2
Reactant of Route 2
Dactolisib Tosylate
Reactant of Route 3
Reactant of Route 3
Dactolisib Tosylate
Reactant of Route 4
Reactant of Route 4
Dactolisib Tosylate
Reactant of Route 5
Reactant of Route 5
Dactolisib Tosylate
Reactant of Route 6
Reactant of Route 6
Dactolisib Tosylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.